DL-Ppmp

Glucosylceramide Synthase Inhibition Osteoblast Biology Glycosphingolipid Metabolism

DL-PPMP (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a racemic mixture of D-threo and L-threo stereoisomers that functions as a ceramide analog and a well-established inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis. As a racemic mixture, it provides a cost-effective tool for initial GCS inhibition studies compared to single enantiomers, though the inhibitory activity resides predominantly in the D-threo enantiomer.

Molecular Formula C29H51ClN2O3
Molecular Weight 511.2
CAS No. 139889-53-5
Cat. No. B3044024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Ppmp
CAS139889-53-5
Molecular FormulaC29H51ClN2O3
Molecular Weight511.2
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
InChIKeyORVAUBQYJOFWFY-ZHESDOBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-PPMP (CAS 139889-53-5): A Racemic Glucosylceramide Synthase Inhibitor for Fundamental Glycosphingolipid Research


DL-PPMP (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a racemic mixture of D-threo and L-threo stereoisomers that functions as a ceramide analog and a well-established inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis [1]. As a racemic mixture, it provides a cost-effective tool for initial GCS inhibition studies compared to single enantiomers, though the inhibitory activity resides predominantly in the D-threo enantiomer [2].

Why DL-PPMP Cannot Be Substituted with Other GCS Inhibitors Without Experimental Validation


Glucosylceramide synthase inhibitors exhibit divergent biochemical and cellular effects that preclude generic substitution. The D-threo-PPMP enantiomer (the active component of DL-PPMP) displays differential potency relative to the closely related D-PDMP analog, requiring 10-fold lower concentration to achieve comparable gene suppression in osteoblast models [1]. Furthermore, PPMP and PDMP induce distinct glycosphingolipid (GSL) reduction profiles across cancer cell lines, with PPMP uniquely reducing lactosylceramide (LacCer) in BG1 cells [2]. Unlike the clinical inhibitor miglustat, PDMP-class compounds (including PPMP) induce lysosomal lipid accumulation and mTOR inactivation [3]. These differences—spanning potency, GSL selectivity, and off-target cellular effects—necessitate compound-specific validation rather than interchangeability within the GCS inhibitor class.

Quantitative Differentiation: DL-PPMP vs. D-PDMP, D-PPMP, Miglustat, and DL-erythro-PPMP


Potency Advantage of D-PPMP over D-PDMP in Osteoblast Proliferation Models

In a direct head-to-head comparison using MC3T3-E1 mouse osteoblast cells, D-PPMP achieved comparable gene expression modulation at a concentration 10-fold lower than D-PDMP. The study utilized 1.0 µM D-PPMP versus 10 µM D-PDMP to achieve equivalent suppression of glycosphingolipid expression and cell proliferation [1]. This indicates that the palmitoyl chain (PPMP) confers greater potency than the decanoyl chain (PDMP) in this cellular context, making PPMP a more potent tool for GCS inhibition studies requiring lower compound concentrations.

Glucosylceramide Synthase Inhibition Osteoblast Biology Glycosphingolipid Metabolism

Differential Glycosphingolipid Reduction Profiles: PPMP vs. PDMP

PPMP and PDMP, despite both inhibiting GCS, produce distinct glycosphingolipid (GSL) reduction patterns across human cancer cell lines. At sublethal concentrations (IC10), both inhibitors preferentially reduced Gb3 expression in IGROV1, BG1, HT29, and T47D cells. However, PPMP uniquely and significantly reduced lactosylceramide (LacCer)—the immediate precursor of all GlcCer-derived GSLs—in BG1 cells, an effect not observed with PDMP [1]. This indicates that the two compounds differentially affect downstream GSL metabolism beyond the primary GCS inhibition step, likely due to distinct interactions with GSL-processing enzymes or cellular trafficking pathways.

Glycosphingolipid Profiling Cancer Cell Biology Flow Cytometry

Stereochemical Determinants: DL-PPMP vs. D-PPMP vs. DL-erythro-PPMP

The inhibitory activity of DL-PPMP resides exclusively in its D-threo enantiomer; the L-threo enantiomer is inactive, and the DL-erythro stereoisomer exhibits no GCS inhibition whatsoever [1]. Specifically, D-threo-PPMP (Item No. 22677) is the enzymatically active component of racemic DL-threo-PPMP [2], whereas DL-erythro-PPMP has no effect on glucosylceramide synthetase activity and is explicitly used as a negative control for DL-threo-PPMP, D-threo-PPMP, and L-threo-PPMP [1]. This stereospecificity mirrors that of PDMP, where only the D-threo (1R,2R) isomer inhibits GlcCer synthesis [3].

Stereochemistry Enzyme Inhibition Negative Control

Tissue-Specific Inhibition Profile of DL-PPMP

DL-PPMP exhibits pronounced tissue-dependent variation in GCS inhibition efficiency. At a fixed concentration of 20 µM, DL-threo-PPMP inhibited glucosylceramide synthase by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates [1]. This ~1.7-fold difference in inhibition between MDCK cells (70%) and liver microsomes (41%) indicates tissue-specific accessibility or enzyme isoform sensitivity that must be accounted for in cross-tissue experimental designs.

Tissue Homogenates Enzyme Inhibition Mouse Models

PPMP-Class Compounds Induce Lysosomal Lipid Accumulation; Miglustat Does Not

The GCS inhibitor PDMP (the shorter-chain analog of PPMP) induces lysosomal lipid accumulation and mTOR inactivation, effects not observed with the clinical inhibitor miglustat (NB-DNJ) [1]. Using a functionalized sphingosine probe (pacSph), researchers demonstrated that PDMP caused prolonged sphingolipid retention in lysosomes and defective export, whereas miglustat-treated cells showed normal lysosomal clearance [1]. Although this evidence derives from PDMP rather than PPMP directly, the shared D-threo stereochemistry and ceramide-mimetic mechanism [2] strongly suggest PPMP-class compounds (including DL-PPMP) share this lysosomal accumulation liability that miglustat avoids.

Lysosomal Storage mTOR Signaling Inhibitor Selectivity

Anti-Plasmodial Activity via Sphingomyelin Synthase Inhibition

DL-threo-PPMP inhibits late ring-stage Plasmodium falciparum growth with an IC50 of 0.85 µM, an effect attributed to inhibition of parasite sphingomyelin synthase activity rather than host GCS [1]. This dual-target profile distinguishes PPMP from more selective GCS inhibitors like miglustat, which lack anti-plasmodial activity. The compound disrupts the tubovesicular network essential for nutrient delivery to the parasite [2], providing a unique tool for malaria research not shared by other GCS inhibitors.

Malaria Plasmodium falciparum Sphingolipid Metabolism

Optimal Use Cases for DL-PPMP Based on Verified Differentiating Evidence


Cost-Effective Initial Screening of GCS-Dependent Phenotypes

When budget constraints preclude use of enantiopure D-PPMP, racemic DL-PPMP offers a cost-effective entry point for preliminary GCS inhibition studies. The active D-threo component (approximately 50% of the racemic mixture) provides sufficient activity for initial hypothesis testing, with the understanding that observed effects may require ~2-fold higher nominal concentrations compared to enantiopure material. Follow-up validation should employ D-PPMP and the inactive DL-erythro-PPMP negative control to confirm stereospecificity [1].

Investigating LacCer-Mediated Signaling Pathways in Cancer

For studies specifically examining lactosylceramide (LacCer) function, DL-PPMP or its active enantiomer D-PPMP is the preferred GCS inhibitor over PDMP. As demonstrated by Alam et al. (2015), PPMP uniquely reduced LacCer expression in BG1 cancer cells, whereas PDMP failed to affect LacCer levels in any tested cell line [2]. This differential profile enables researchers to dissect LacCer-dependent versus LacCer-independent downstream effects of GCS inhibition.

Malaria Research Requiring Dual Inhibition of Host GCS and Parasite Sphingomyelin Synthase

DL-PPMP's unique anti-plasmodial activity (IC50 = 0.85 µM against P. falciparum ring stages) via parasite sphingomyelin synthase inhibition makes it a valuable tool for malaria biology studies [1]. This property is not shared by other GCS inhibitors such as miglustat, enabling investigations into sphingolipid-dependent parasite development pathways. Researchers should note that the compound's dual activity complicates interpretation of host-versus-parasite effects, necessitating appropriate controls.

Osteoblast Proliferation and Bone Metabolism Studies

The demonstrated potency of D-PPMP at 1.0 µM in MC3T3-E1 osteoblast cells—10-fold lower than the concentration required for equivalent effects with D-PDMP—positions PPMP-based compounds as the superior tool for osteoblast GCS inhibition studies [1]. Lower working concentrations reduce the risk of off-target effects and solvent toxicity, particularly important for long-term differentiation or mineralization assays in bone biology.

Comparative Studies of GCS Inhibitor Mechanisms (PPMP vs. PDMP vs. Miglustat)

DL-PPMP serves as an essential comparator in studies designed to elucidate divergent cellular effects of structurally distinct GCS inhibitors. The documented differences in GSL reduction profiles [2], potency [1], and lysosomal effects [3] between PPMP-class compounds, PDMP analogs, and miglustat provide a rich experimental framework for dissecting the pleiotropic consequences of GCS inhibition. Such comparative studies are critical for distinguishing on-target GCS effects from compound-specific off-target activities.

Quote Request

Request a Quote for DL-Ppmp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.